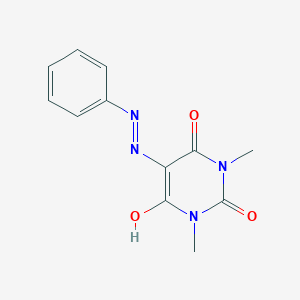
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione, commonly known as MTT, is a chemical compound widely used in scientific research. MTT is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide. MTT has several applications in various fields of research due to its unique properties.
Wirkmechanismus
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction of MTT requires an active electron transport chain and is dependent on the metabolic activity of cells. Therefore, the MTT assay reflects the mitochondrial activity of cells and can be used as an indicator of cell viability and proliferation.
Biochemische Und Physiologische Effekte
MTT is a non-toxic compound that does not affect the metabolic activity of cells. MTT has no significant biochemical or physiological effects on cells and can be used as a reliable indicator of cell viability and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
MTT assay has several advantages over other cell viability assays. MTT assay is easy to perform, cost-effective, and can be used with a wide range of cell types. MTT assay is also more sensitive than other assays, such as trypan blue exclusion assay and lactate dehydrogenase assay. However, MTT assay has some limitations, such as the interference of colored compounds and the requirement of an active electron transport chain.
Zukünftige Richtungen
MTT has several potential future applications in scientific research. MTT can be used as a tool for studying mitochondrial function and dysfunction in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders. MTT can also be used for high-throughput screening of drugs and chemicals for their effects on mitochondrial activity. Furthermore, MTT can be modified to improve its sensitivity and specificity for detecting mitochondrial dysfunction.
Synthesemethoden
MTT can be synthesized by reacting 2,4,6-trioxoheptahydro-1,3,5-triazine with phenylhydrazine in the presence of acetic acid and concentrated sulfuric acid. The reaction takes place at a temperature of 80-85°C for 2-3 hours. The resulting MTT can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
MTT is widely used in scientific research as a colorimetric assay reagent for measuring cell viability and proliferation. MTT is converted into formazan crystals by mitochondrial enzymes in living cells, which can be quantified by measuring the absorbance at 570 nm. MTT assay is a reliable and sensitive method for evaluating the cytotoxicity of drugs, chemicals, and nanoparticles.
Eigenschaften
CAS-Nummer |
30189-12-9 |
|---|---|
Produktname |
1,3-Dimethyl-5-(phenylhydrazinylidene)-1,3-diazinane-2,4,6-trione |
Molekularformel |
C12H12N4O3 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
6-hydroxy-1,3-dimethyl-5-phenyldiazenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(17)9(11(18)16(2)12(15)19)14-13-8-6-4-3-5-7-8/h3-7,17H,1-2H3 |
InChI-Schlüssel |
DQNOMULJOAQRJV-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=O)C(=NNC2=CC=CC=C2)C(=O)N(C1=O)C |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=NC2=CC=CC=C2)O |
Andere CAS-Nummern |
30189-12-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



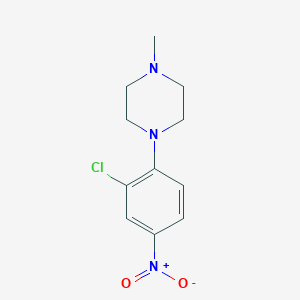
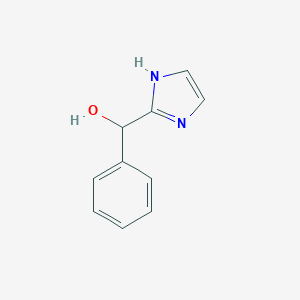
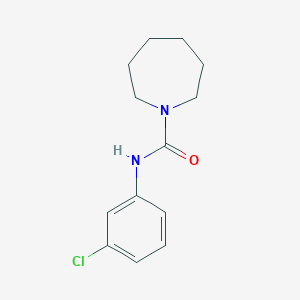
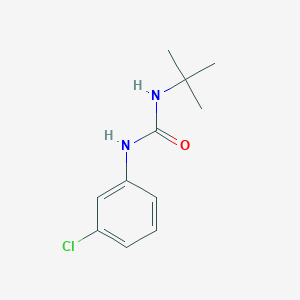
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
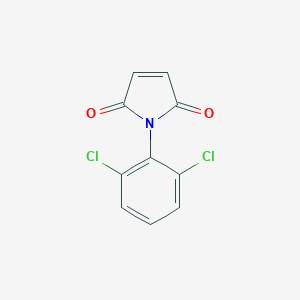
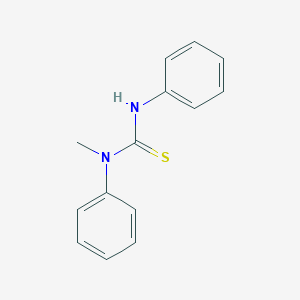
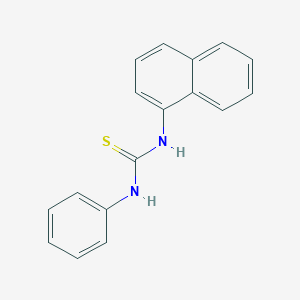
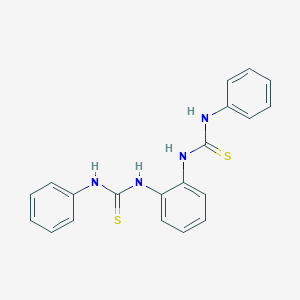
![3-Thiazolidineacetic acid, 5-[(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B188397.png)
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)
![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)